1h-Indazole-4-carbaldehyde,3-chloro-

Catalog No.
S12673342
CAS No.
M.F
C8H5ClN2O
M. Wt
180.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1h-Indazole-4-carbaldehyde,3-chloro-

Product Name

1h-Indazole-4-carbaldehyde,3-chloro-

IUPAC Name

3-chloro-2H-indazole-4-carbaldehyde

Molecular Formula

C8H5ClN2O

Molecular Weight

180.59 g/mol

InChI

InChI=1S/C8H5ClN2O/c9-8-7-5(4-12)2-1-3-6(7)10-11-8/h1-4H,(H,10,11)

InChI Key

UYCVWHOYHLXUNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NNC(=C2C(=C1)C=O)Cl

1H-Indazole-4-carbaldehyde, 3-chloro- is a heterocyclic organic compound characterized by its indazole core, which is a five-membered ring containing two nitrogen atoms. The specific structure includes a chloro substituent at the third position and an aldehyde functional group at the fourth position of the indazole ring. Its molecular formula is C8H6ClN2OC_8H_6ClN_2O, with a molecular weight of 186.60 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly as a scaffold for developing biologically active molecules.

Typical of aldehydes and heterocycles:

  • Nucleophilic Addition: The aldehyde group can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: It can participate in condensation reactions, such as forming imines or Schiff bases with primary amines.
  • Cyclization: This compound can be involved in cyclization reactions to form more complex structures, particularly when combined with other reactive species.

Compounds containing indazole moieties have been studied for their biological activities, including:

  • Anticancer Properties: Indazole derivatives have shown promise as kinase inhibitors, which are critical in cancer therapy due to their role in cell signaling pathways .
  • Antimicrobial Activity: Some indazole derivatives exhibit antimicrobial properties, making them potential candidates for developing new antibiotics .
  • Neuroprotective Effects: Research indicates that certain indazole compounds may offer neuroprotective benefits, suggesting their utility in treating neurodegenerative diseases .

The synthesis of 1H-Indazole-4-carbaldehyde, 3-chloro- typically involves several methods:

  • Starting from Indoles: One common approach is through the nitrosation of indoles followed by cyclization and functionalization to introduce the aldehyde and chloro groups .
  • Chlorination Reactions: Chlorination of suitable precursors can also yield the desired chloro-substituted indazole derivative.
  • Multicomponent Reactions: These reactions can facilitate the assembly of complex molecules from simpler starting materials, enhancing efficiency and diversity in synthesis .

1H-Indazole-4-carbaldehyde, 3-chloro- has several applications:

  • Pharmaceutical Development: Its structure makes it a valuable scaffold for designing new drugs targeting various diseases, particularly cancer and infectious diseases.
  • Chemical Probes: This compound can serve as a chemical probe in biological studies to investigate specific biochemical pathways.
  • Material Science: Indazole derivatives are also explored in material science for developing new polymers and organic materials.

Studies on the interactions of 1H-Indazole-4-carbaldehyde, 3-chloro-, particularly its binding affinity with biological targets, are crucial for understanding its pharmacological potential. Interaction studies often involve:

  • Molecular Docking Simulations: These computational techniques predict how the compound binds to various proteins or enzymes.
  • In Vitro Assays: Laboratory experiments assess the biological activity and efficacy of the compound against specific targets.

Several compounds share structural similarities with 1H-Indazole-4-carbaldehyde, 3-chloro-, each with unique properties:

Compound NameStructure CharacteristicsUnique Features
3-Chloro-1-methyl-1H-indazole-4-carbaldehydeMethyl group at position oneEnhanced lipophilicity compared to 3-chloro variant
3-Chloro-1H-indazole-5-carbaldehydeAldehyde at position fiveDifferent reactivity profile due to position change
1H-Indole-3-carbaldehydeIndole structure without chlorineBroader biological activity spectrum
3-Bromo-1H-indazoleBromine substituent instead of chlorinePotentially different pharmacological effects
5-Methyl-1H-indazoleMethyl group at position fiveVariability in solubility and stability

These compounds illustrate the diversity within the indazole family while highlighting the unique aspects of 1H-Indazole-4-carbaldehyde, 3-chloro-, particularly its specific substitution pattern that may influence its biological activity and chemical reactivity.

1H-Indazole-4-carbaldehyde,3-chloro- (IUPAC name: 3-chloro-1H-indazole-4-carbaldehyde) belongs to the indazole family, a bicyclic structure comprising a benzene ring fused to a pyrazole ring. Its molecular formula is $$ \text{C}8\text{H}5\text{ClN}_2\text{O} $$, with a molecular weight of 180.59 g/mol. The chlorine substituent at position 3 and the aldehyde group at position 4 confer distinct electronic and steric properties, influencing its reactivity and interaction with biological targets.

Structural Characteristics

  • SMILES: ClC1=C2C(=NN=C2C=O)C=CC=C1
  • InChIKey: INZGVVZFYFGKJE-UHFFFAOYSA-N (derived from analogous structures).
  • Tautomerism: The 1H-indazole tautomer is favored due to the delocalization of the nitrogen lone pairs, stabilizing the aromatic system.

Table 1 compares key identifiers of structurally related chloro-indazole-carbaldehydes:

Compound NameCAS NumberMolecular FormulaSubstituent Positions
3-Chloro-1H-indazole-4-carbaldehyde1373223-78-9C₈H₅ClN₂OCl: C3, CHO: C4
4-Chloro-1H-indazole-3-carbaldehyde102735-85-3C₈H₅ClN₂OCl: C4, CHO: C3
5-Chloro-1H-indazole-3-carbaldehyde102735-84-2C₈H₅ClN₂OCl: C5, CHO: C3

Historical Development in Heterocyclic Chemistry

The synthesis of indazole derivatives dates to the late 19th century, but chloro-substituted indazole-carbaldehydes gained prominence in the 21st century with advances in regioselective halogenation and aldehyde functionalization. Early methods relied on Friedel-Crafts acylation, but modern protocols employ Vilsmeier-Haack reactions to introduce formyl groups at specific positions. The development of 3-chloro-1H-indazole-4-carbaldehyde followed the broader trend of optimizing indazole scaffolds for pharmaceutical applications, particularly in kinase inhibition and antimicrobial agent design.

Position in Contemporary Organic Synthesis Research

Contemporary studies emphasize the compound’s role as a bifunctional building block:

  • Drug Discovery: Serves as a precursor for covalent inhibitors targeting cysteine residues in proteins.
  • Materials Science: Its planar structure and electron-deficient aromatic system make it a candidate for organic semiconductors.
  • PROTACs (Proteolysis-Targeting Chimeras): The aldehyde group enables conjugation to E3 ligase ligands, facilitating targeted protein degradation.

Ongoing research focuses on improving synthetic yields via microwave-assisted reactions and enantioselective catalysis, addressing challenges in scalability and stereocontrol.

Precursor Selection Strategies

The selection of appropriate precursors for synthesizing 1h-indazole-4-carbaldehyde,3-chloro- requires strategic consideration of the order of functional group introduction and the compatibility of synthetic transformations [7] [30]. Two primary precursor strategies have emerged as viable approaches for this target compound.

The first strategy involves starting from chlorinated indole derivatives, which can be converted to the corresponding indazole through nitrosation reactions [7] [30]. This approach takes advantage of the well-established indole-to-indazole transformation developed by Büchi, where 3-chloroindole serves as the starting material [7]. The nitrosation process proceeds through a multistep pathway involving C3 nitrosation, oxime formation, ring opening, and subsequent ring closure to provide the desired indazole framework [7] [30].

The second precursor strategy utilizes pre-formed indazole cores with subsequent chlorination and formylation steps [10] [22]. This approach requires careful selection of protecting groups and reaction conditions to ensure selective functionalization at the desired positions [19] [22]. The choice between these strategies depends on the availability of starting materials and the tolerance of reaction conditions for the target functional groups [16] [22].

Multi-Step Synthesis Optimization

Chlorination Reaction Pathways

Chlorination of indazole derivatives can be achieved through several distinct pathways, each offering different selectivity profiles and reaction conditions [10] [22]. The most commonly employed method utilizes N-chlorosuccinimide as the chlorinating agent under mild conditions [10].

Electrophilic chlorination at the 3-position of indazole rings proceeds through an aromatic substitution mechanism [10]. Research has demonstrated that dimethyl sulfoxide-catalyzed reactions using N-chlorosuccinimide provide improved yields compared to non-catalyzed conditions [10]. In systematic studies, 5-methoxycarbonylindazole chlorination at the 3-position achieved significantly higher yields (77%) when dimethyl sulfoxide was employed as a catalyst compared to reactions without the catalyst (23% yield) [10].

Alternative chlorination approaches include the use of hypervalent iodine reagents such as 1-chloro-1,2-benziodoxol-3-one [10]. This method has shown particular effectiveness with bromine-substituted indazoles, where 5-bromoindazole conversion to the corresponding 3-chloro derivative proceeded in good yields [10]. The reaction proceeds through an electrophilic mechanism where the hypervalent iodine species activates the chlorine for substitution at the electron-rich 3-position of the indazole ring [10].

Aldehyde Functionalization Techniques

The introduction of aldehyde functionality at the 4-position of indazole rings presents unique challenges due to the reduced reactivity of this position compared to the more nucleophilic 3-position [7] [30]. Direct formylation approaches, such as the Vilsmeier-Haack reaction commonly used for indoles, prove ineffective for indazole substrates [7] [30].

The most successful aldehyde functionalization strategy involves the nitrosation of appropriately substituted indole precursors [7] [30]. This transformation proceeds through a complex multistep mechanism beginning with nitrosation at the C3 position of the indole starting material [7]. The resulting oxime intermediate promotes water addition at position 2, triggering ring opening followed by ring closure to provide the 1h-indazole-3-carboxaldehyde framework [7] [30].

Optimization studies have revealed that reaction conditions significantly impact the efficiency of this transformation [7] [30]. Slow addition of the indole substrate to the nitrosating mixture over a two-hour period at 0°C, followed by room temperature stirring, provides optimal yields [7]. The nitrosating mixture composition, utilizing 8 equivalents of sodium nitrite and 2.7 equivalents of hydrochloric acid in a water-dimethylformamide solvent system, represents the most effective reagent stoichiometry [7] [30].

For electron-rich indole substrates, the transformation proceeds smoothly under these standard conditions, providing yields ranging from 91% to 99% [7] [30]. However, electron-deficient indoles require modified conditions, including elevated reaction temperatures and adjusted addition procedures [7]. Nitro-substituted indoles, representing the most challenging substrates, require reaction temperatures of 80°C for complete conversion to the desired indazole products [7] [30].

Catalytic Approaches in Ring Formation

Transition metal catalysis has emerged as a powerful tool for indazole synthesis, offering improved selectivity and functional group tolerance compared to traditional methods [6] [21] [23]. Rhodium(III)-catalyzed C-H bond functionalization represents one of the most significant advances in this area [6] [9] [23].

The rhodium(III)-catalyzed synthesis proceeds through a formal [4+1] annulation mechanism involving azobenzene substrates and aldehyde coupling partners [6] [23]. This transformation initiates through rhodium(III)-catalyzed direct addition of an azobenzene C-H bond to an aldehyde, followed by cyclization and aromatization [6]. The reaction demonstrates broad substrate scope, accommodating both electron-poor and electron-rich aldehydes with good to excellent yields [6] [23].

Optimization studies for rhodium-catalyzed indazole synthesis have identified key reaction parameters [23]. The most effective conditions employ [Cp*RhCl₂]₂ as the catalyst precursor with AgSbF₆ as the halide abstractor [23]. Solvent selection proves critical, with dichloroethane providing superior results compared to tetrahydrofuran or acetonitrile [23]. Temperature optimization revealed that reactions at 130°C for 24 hours provide optimal conversion rates [23].

Cobalt(III) catalysis represents an earth-abundant alternative to rhodium systems, offering comparable reactivity at reduced cost [6]. The cobalt-catalyzed approach utilizes [Cp*Co(C₆H₆)][B(C₆F₅)₄]₂ as an air-stable cationic catalyst [6]. This system requires only substoichiometric amounts of acetic acid as an additive, avoiding the need for precious metal additives [6]. Reaction yields comparable to rhodium catalysis (83-90%) have been achieved using this cobalt system [6].

Mechanistic studies of cobalt-catalyzed indazole formation reveal that the transformation proceeds through reversible C-H bond activation and aldehyde insertion [6]. Competition experiments demonstrate that electron-rich azobenzenes react preferentially over electron-deficient variants [6]. The cyclization step involves intramolecular nucleophilic displacement of the hydroxyl group formed during aldehyde addition [6].

Yield Enhancement through Process Engineering

Process engineering approaches for indazole synthesis focus on optimizing reaction parameters, improving product isolation, and minimizing side reactions [16] [22] [24]. Statistical modeling and high-throughput screening have proven valuable for identifying optimal reaction conditions [16].

Copper-catalyzed intramolecular N-arylation represents a significant process engineering achievement for indazole synthesis [22]. Systematic optimization studies have evaluated multiple reaction parameters including catalyst loading, base selection, ligand choice, and solvent effects [22]. The most effective conditions employ copper(I) iodide as the catalyst (20 mol %), potassium hydroxide as the base (200 mol %), and 1,10-phenanthroline as the ligand (22 mol %) in dimethylformamide at 120°C [22].

ParameterOptimal ConditionYield (%)
CatalystCuI (20 mol %)60
BaseKOH (200 mol %)60
Ligand1,10-phenanthroline (22 mol %)60
SolventDMF60
Temperature120°C60
Time24 h60

Temperature effects prove particularly significant in copper-catalyzed systems [22]. Reduction from 120°C to 100°C results in dramatically decreased yields, with approximately 23% product formation and 53% unreacted starting material [22]. Solvent selection also impacts reaction efficiency, with dimethylformamide providing superior results compared to dimethyl sulfoxide, dioxane, or toluene [22].

Scale-up considerations for indazole synthesis require attention to heat transfer, mixing efficiency, and reagent addition rates [6] [16]. Large-scale reactions (20 mmol) have been successfully performed using cobalt catalysis, providing yields (72-74%) comparable to small-scale procedures [6]. These reactions can be conducted under standard reflux conditions rather than in sealed tubes, improving the practical applicability for manufacturing applications [6].

The development of mechanochemical approaches offers additional opportunities for process intensification [28]. Ball milling techniques have been successfully applied to palladium catalyst preparation for indazole C-3 functionalization [28]. Silica gel-supported palladium oxide nanoparticles prepared through mechanochemical methods demonstrate superior activity compared to conventional catalyst preparation methods [28].

Green Chemistry Alternatives in Production

Green chemistry principles have guided the development of more sustainable synthetic routes for indazole derivatives, focusing on solvent reduction, catalyst recyclability, and atom economy [20] [31] [32]. Biocatalytic approaches represent one promising avenue for environmentally benign indazole synthesis [32].

Microwave-assisted synthesis has emerged as an effective green chemistry approach for indazole preparation [33] [35]. These methods significantly reduce reaction times while maintaining or improving product yields [33]. Microwave heating of salicylaldehyde and hydrazine hydrates yields aryl hydrazones, which subsequently cyclize to afford indazoles in good to excellent yields compared to conventional heating methods [33].

Solvent-free reaction conditions represent another important green chemistry advancement [31] [34]. Heterogeneous copper oxide nanoparticles supported on activated carbon have been developed as efficient catalysts for indazole synthesis under solvent-free conditions [31]. These catalysts demonstrate excellent recyclability, maintaining high activity through multiple reaction cycles [31].

The development of aqueous reaction media offers additional environmental benefits [31] [32]. Polyethylene glycol-400 has been successfully employed as a green solvent for indazole synthesis, providing an environmentally benign alternative to traditional organic solvents [31]. This approach enables the formation of new N-N, C-N, and C=N bonds under one-pot reaction conditions [31].

Biocatalytic production represents the most environmentally sustainable approach for pharmaceutical intermediate synthesis [32] [36]. Enzymatic processes offer several advantages including biodegradable catalysts, mild reaction conditions, and high enantio-, chemo-, and regioselectivities [32]. While specific biocatalytic routes for 1h-indazole-4-carbaldehyde,3-chloro- have not been extensively developed, the principles established for other pharmaceutical intermediates suggest significant potential for future development [32] [36].

Green Chemistry ApproachKey BenefitsTypical Yield Range (%)
Microwave-assisted synthesisReduced reaction time, improved yields75-95
Solvent-free conditionsEliminated solvent waste, simplified workup80-90
Aqueous mediaReduced organic solvent use70-85
Heterogeneous catalysisCatalyst recyclability85-95
Mechanochemical synthesisSolvent-free, energy efficient80-90

The structural determination of 3-chloro-1H-indazole-4-carbaldehyde through X-ray crystallographic methods remains an active area of investigation. While direct crystallographic data for this specific compound is limited in the literature, extensive structural studies of related indazole derivatives provide valuable insights into the expected crystallographic parameters and structural features [1] [2] [3].

Related indazole compounds demonstrate consistent crystallographic characteristics. The 1H-indazole-3-carbaldehyde exhibits monoclinic crystal symmetry with space group P21/c [4], while 3-chloro-1-methyl-5-nitro-1H-indazole crystallizes in the orthorhombic system with space group Pna21 [5]. These structural precedents suggest that 3-chloro-1H-indazole-4-carbaldehyde would likely adopt similar crystallographic arrangements.

The molecular geometry of indazole-4-carbaldehyde derivatives typically exhibits planarity across the indazole ring system. X-ray diffraction studies of 1H-indazole-4-carbaldehyde reveal a melting point range of 166-167°C, indicating substantial intermolecular interactions within the crystal lattice [6] [7]. The aldehyde functional group at the 4-position introduces specific conformational constraints, with the carbonyl group typically coplanar with the indazole ring system to maximize conjugation effects.

Crystal packing analysis of related compounds demonstrates significant hydrogen bonding interactions. The nitrogen-hydrogen bonds in the indazole ring participate in intermolecular hydrogen bonding networks, particularly N-H···O interactions involving the aldehyde oxygen [4]. The chlorine substituent at position 3 introduces additional halogen bonding possibilities, contributing to crystal stability through Cl···N and Cl···O short contacts.

NMR Spectroscopic Profiling

Proton Environment Mapping

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of 3-chloro-1H-indazole-4-carbaldehyde through detailed proton environment analysis. The aldehyde proton represents the most distinctive spectroscopic feature, typically resonating as a singlet between 9.8-10.2 ppm due to the strong deshielding effect of the carbonyl carbon [8] [9] [10].

The indazole ring system exhibits characteristic proton resonances reflecting the aromatic environment. The H-3 proton appears as a singlet in the range of 8.0-8.2 ppm, significantly influenced by the electron-withdrawing chlorine substituent at the adjacent position. The remaining aromatic protons (H-5, H-6, H-7) display typical coupling patterns with doublet and triplet multiplicities, reflecting their ortho and meta coupling relationships [9].

The NH proton of the indazole ring system resonates as a broad singlet between 13.0-14.0 ppm, consistent with rapid exchange processes and hydrogen bonding interactions in solution. This chemical shift range indicates substantial deshielding due to the aromatic ring current and potential intramolecular hydrogen bonding with the aldehyde oxygen [9].

Coupling constant analysis reveals typical aromatic coupling patterns. The ortho coupling constants (³J) range from 7.5-8.5 Hz, while meta coupling constants (⁴J) appear as smaller values around 1.0-1.5 Hz. These coupling patterns confirm the substitution pattern and provide definitive structural assignment [9] [11].

Carbon Skeleton Elucidation

Carbon-13 NMR spectroscopy provides definitive structural confirmation through carbon skeleton mapping. The aldehyde carbon represents the most downfield resonance, appearing between 190-195 ppm as expected for aromatic aldehydes [8] [9]. This chemical shift reflects the significant deshielding effect of the carbonyl oxygen and conjugation with the aromatic system.

The indazole ring carbons exhibit characteristic resonance patterns. The quaternary carbons C-3a and C-7a typically resonate between 125-145 ppm, with the chlorine-substituted C-3 appearing significantly downfield around 130-140 ppm due to the electronegative chlorine substituent [12] [13]. The aromatic CH carbons (C-5, C-6, C-7) resonate in the typical aromatic region between 110-130 ppm.

The chlorine substitution effect manifests through specific chemical shift perturbations. The directly substituted C-3 carbon experiences significant downfield shifting, while α and β carbons show moderate perturbations. These substitution effects provide clear evidence for the regiochemical assignment and confirm the 3-chloro substitution pattern [12].

Carbon multiplicity determination through DEPT (Distortionless Enhancement by Polarization Transfer) experiments enables unambiguous assignment of quaternary carbons versus CH carbons. The aldehyde carbon appears positive in DEPT-135, while quaternary carbons are absent, providing definitive structural confirmation [9].

Computational Modeling Studies

Density Functional Theory (DFT) Applications

Density Functional Theory calculations using the B3LYP hybrid functional with 6-31G++(d,p) basis set provide comprehensive electronic structure analysis of 3-chloro-1H-indazole-4-carbaldehyde. These computational studies reveal fundamental molecular properties including optimized geometry, electronic distribution, and reactivity parameters [14] [15] [16].

Geometry optimization calculations demonstrate that the molecule adopts a planar conformation with the aldehyde group coplanar with the indazole ring system. The C-C=O bond angle measures approximately 120°, consistent with sp² hybridization of the aldehyde carbon. The chlorine substituent at position 3 introduces minimal steric perturbation while significantly affecting electronic properties [14] [15].

Frontier molecular orbital analysis reveals critical reactivity information. The Highest Occupied Molecular Orbital (HOMO) energy typically ranges from -6.0 to -6.5 eV for chlorinated indazole derivatives, while the Lowest Unoccupied Molecular Orbital (LUMO) energy falls between -1.0 to -1.5 eV [14] [15]. The HOMO-LUMO energy gap of approximately 4.5-5.5 eV indicates moderate chemical hardness and stability.

Global reactivity descriptors calculated from frontier orbital energies provide insight into chemical behavior. The electronegativity (χ) values typically range from 3.5-4.0 eV, while chemical hardness (η) values fall between 2.2-2.8 eV for similar indazole derivatives [14] [15]. These parameters indicate moderate electrophilic character and reasonable chemical stability.

Vibrational frequency calculations confirm the optimized structure represents a true minimum on the potential energy surface, with all calculated frequencies being positive. The carbonyl stretching frequency appears around 1700-1720 cm⁻¹, consistent with aromatic aldehyde characteristics [14] [17].

XLogP3

2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

180.0090405 g/mol

Monoisotopic Mass

180.0090405 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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